molecular formula C18H19N5S B12025965 4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 613248-25-2

4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025965
CAS No.: 613248-25-2
M. Wt: 337.4 g/mol
InChI Key: CUPGKGBOCDGRNN-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a pyridine moiety, and a tert-butyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 4-(tert-butyl)benzaldehyde with 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .

Scientific Research Applications

4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Ethylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Isopropylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol lies in its tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from similar compounds with different alkyl substituents .

Properties

CAS No.

613248-25-2

Molecular Formula

C18H19N5S

Molecular Weight

337.4 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N5S/c1-18(2,3)14-9-7-13(8-10-14)12-20-23-16(21-22-17(23)24)15-6-4-5-11-19-15/h4-12H,1-3H3,(H,22,24)/b20-12+

InChI Key

CUPGKGBOCDGRNN-UDWIEESQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.